molecular formula C20H18FN3O2 B3402437 N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide CAS No. 1058233-10-5

N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide

Cat. No. B3402437
CAS RN: 1058233-10-5
M. Wt: 351.4 g/mol
InChI Key: HUWZZCWCMFJJNT-UHFFFAOYSA-N
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Description

N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide, also known as EF-24, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of curcumin analogs, which are compounds that are structurally related to curcumin, a natural compound found in turmeric. EF-24 has shown promising results in preclinical studies as an anticancer, anti-inflammatory, and antioxidant agent.

Mechanism of Action

The mechanism of action of N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide is not fully understood, but it is believed to involve multiple targets. This compound has been shown to inhibit NF-kB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. This compound also activates Nrf2, a transcription factor that regulates the expression of genes involved in antioxidant defense. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells through various mechanisms, including the inhibition of STAT3 and AKT signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 and NAD(P)H quinone oxidoreductase 1. This compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has been extensively studied in preclinical models, and its pharmacokinetics and toxicity have been characterized. This compound has been shown to have a low toxicity profile and can be administered orally or intravenously. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. This compound has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.

Future Directions

There are several future directions for research on N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to test this compound in clinical trials to evaluate its safety and efficacy in humans. This compound could also be further optimized to improve its pharmacokinetics and efficacy. This compound could be combined with other anticancer agents or used in combination with radiation therapy to enhance its therapeutic effects. Finally, this compound could be tested in other disease models, such as neurodegenerative diseases or autoimmune diseases, to evaluate its potential therapeutic applications in these diseases.

Scientific Research Applications

N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to induce cell death and inhibit tumor growth in several types of cancer, including breast, prostate, pancreatic, and lung cancer. This compound has also been shown to inhibit inflammation and oxidative stress, which are involved in the pathogenesis of many chronic diseases, including cardiovascular disease, neurodegenerative diseases, and diabetes.

properties

IUPAC Name

N-ethyl-2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-2-24(17-6-4-3-5-7-17)20(26)13-23-14-22-18(12-19(23)25)15-8-10-16(21)11-9-15/h3-12,14H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWZZCWCMFJJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide
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N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide
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N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide
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N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide
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N-ethyl-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide
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